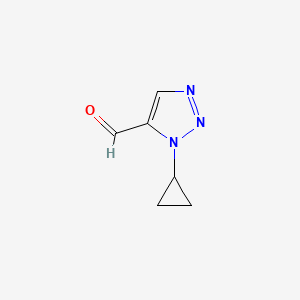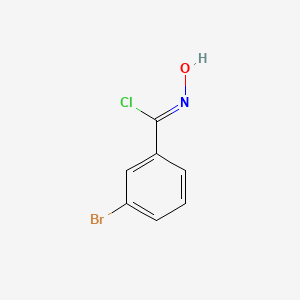![molecular formula C14H12N4O B2753114 (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol CAS No. 60059-52-1](/img/structure/B2753114.png)
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and analytical chemistry. This compound features a benzimidazole moiety, which is a common pharmacophore in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-hydrazinobenzimidazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol can be used as a ligand in coordination chemistry to form metal complexes. These complexes can have interesting catalytic properties.
Biology
In biological research, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the benzimidazole moiety, which is known for its biological activity.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties imparted by the hydrazone and benzimidazole groups.
Mécanisme D'action
The mechanism of action of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their DNA synthesis or enzyme activity. The benzimidazole moiety can bind to specific molecular targets, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-((2-(1H-benzimidazol-2-yl)hydrazono)methyl)aniline
- (Z)-2-((2-(1H-benzimidazol-2-yl)hydrazono)methyl)thiophenol
Uniqueness
(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol is unique due to the presence of both the phenolic and benzimidazole groups, which can impart distinct chemical and biological properties. This dual functionality can make it more versatile in various applications compared to similar compounds that may lack one of these groups.
Propriétés
IUPAC Name |
2-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQGQBOSKSVEIB-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)
![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)
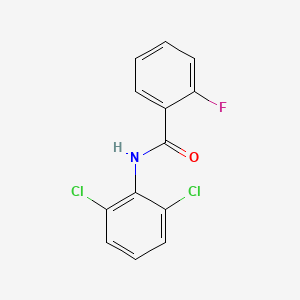

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
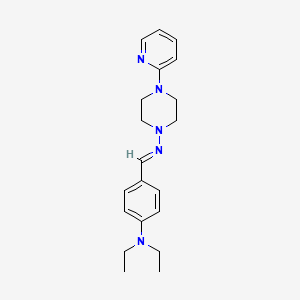
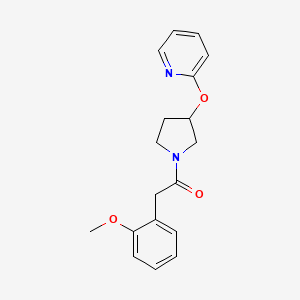

![6-(3-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2753050.png)
